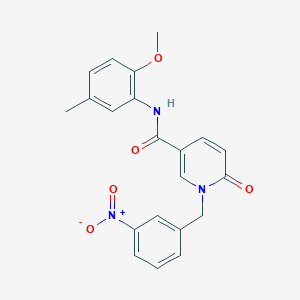

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

説明

特性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-14-6-8-19(29-2)18(10-14)22-21(26)16-7-9-20(25)23(13-16)12-15-4-3-5-17(11-15)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDDNWLXFHBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 393.4 g/mol

- CAS Number : 900010-23-3

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties. Below is a summary of the key findings.

Antimicrobial Activity

Research indicates that N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide displays significant antimicrobial properties against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

- Biofilm Formation :

Anticancer Activity

The anticancer properties of this compound have also been investigated:

- Cell Viability Assays :

- Mechanisms of Action :

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | 0.22 - 0.25 μg/mL | Inhibition of DNA gyrase and DHFR |

| Anticancer | Various cancer cell lines | IC50 > 60 μM | Induction of apoptosis |

| Biofilm Inhibition | Staphylococcus epidermidis | Significant reduction | Disruption of biofilm formation |

類似化合物との比較

Benzyl Substituent

Carboxamide-Linked Phenyl Group

- Target Compound : 2-methoxy-5-methylphenyl.

- The methoxy group increases lipophilicity (logP) and may enhance membrane permeability. The methyl group at position 5 could sterically hinder interactions with certain enzymes or receptors.

- Analogues :

Pyridine Core Substitution

- Target Compound: No halogen at position 5. Absence of chlorine reduces molecular weight and may lower toxicity risks associated with halogenated metabolites.

- Analogues : 5-chloro substitution .

- Chlorine at position 5 could enhance π-π stacking interactions in protein binding sites but increase susceptibility to dehalogenation in vivo.

Hypothesized Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Improved Lipophilicity : The 2-methoxy-5-methylphenyl group likely increases logP compared to 4-chlorophenyl or 4-methoxyphenyl , favoring oral bioavailability.

- Metabolic Profile : Nitro groups are prone to reduction into amines, which could generate active or toxic metabolites, unlike the more stable chloro substituents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。